Tropine 2-(phenylthio)butanoate oxalate salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

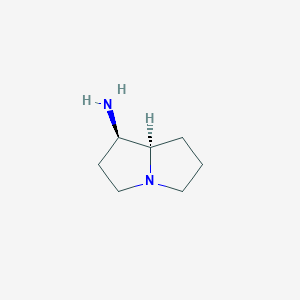

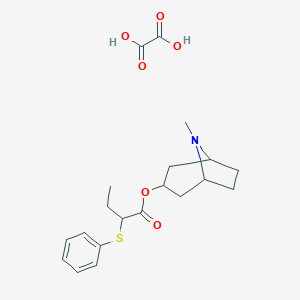

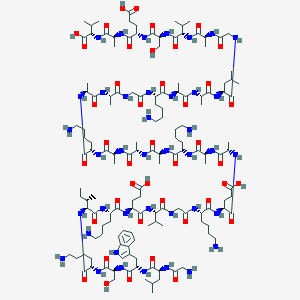

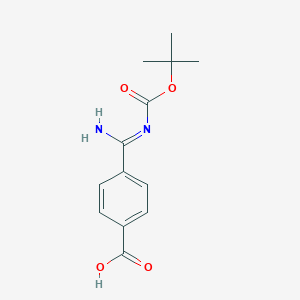

Tropine 2-(phenylthio)butanoate oxalate salt: is a chemical compound with the molecular formula C18H25NO2S · C2H2O4 and a molecular weight of 409.50 g/mol . It is known for its potent analgesic properties and its ability to increase the release of acetylcholine at central muscarinic synapses . This compound is often used in biochemical and physiological research due to its unique properties.

Mechanism of Action

Target of Action

Tropine 2-(phenylthio)butanoate oxalate salt primarily targets central muscarinic synapses . These synapses play a crucial role in the transmission of signals in the nervous system, particularly in the brain and spinal cord.

Mode of Action

This compound interacts with its targets by causing an increased release of acetylcholine . Acetylcholine is a neurotransmitter, a chemical messenger that transmits signals across nerve synapses. This increased release of acetylcholine leads to changes in the activity of the central muscarinic synapses.

Result of Action

The primary result of the action of this compound is its potent analgesic effect . This means it can relieve pain effectively. This effect is likely due to the increased activity at the central muscarinic synapses caused by the increased release of acetylcholine.

Biochemical Analysis

Biochemical Properties

Tropine 2-(phenylthio)butanoate oxalate salt is known to cause an increased release of acetylcholine at central muscarinic synapses

Cellular Effects

It is known to influence neurotransmission by increasing the release of acetylcholine , which could potentially impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves the increased release of acetylcholine at central muscarinic synapses This suggests that it may interact with acetylcholine receptors, potentially influencing their activation or inhibition

Preparation Methods

The synthesis of Tropine 2-(phenylthio)butanoate oxalate salt involves several steps. The primary synthetic route includes the esterification of tropine with 2-(phenylthio)butanoic acid, followed by the formation of the oxalate salt. The reaction conditions typically involve the use of an acid catalyst and an appropriate solvent to facilitate the esterification process . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Tropine 2-(phenylthio)butanoate oxalate salt undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the phenylthio group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tropine 2-(phenylthio)butanoate oxalate salt has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a model compound in studying reaction mechanisms.

Biology: The compound’s ability to modulate acetylcholine release makes it valuable in neurobiological studies.

Medicine: Its analgesic properties are of interest in the development of new pain management therapies.

Comparison with Similar Compounds

Tropine 2-(phenylthio)butanoate oxalate salt can be compared with other similar compounds, such as:

Hyoscyamine: Known for its analgesic activity and ability to increase acetylcholine release.

Scopolamine: Another tropane alkaloid with similar pharmacological properties.

Properties

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylsulfanylbutanoate;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO2S.C2H2O4/c1-3-17(22-16-7-5-4-6-8-16)18(20)21-15-11-13-9-10-14(12-15)19(13)2;3-1(4)2(5)6/h4-8,13-15,17H,3,9-12H2,1-2H3;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBBVWGGNICLTMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC1CC2CCC(C1)N2C)SC3=CC=CC=C3.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic acid ethyl ester](/img/structure/B117751.png)

![[[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic Acid Methyl Ester](/img/structure/B117754.png)

![3-Quinolinecarboxylic acid, 1-cyclopropyl-7-[[2-(ethylaMino)ethyl]aMino]-6-fluoro-1,4-dihydro-4-oxo-](/img/structure/B117764.png)